molecular formula C13H11N3OS B11861370 5,6-Dimethyl-2-(pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one

5,6-Dimethyl-2-(pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B11861370
M. Wt: 257.31 g/mol
InChI Key: DTVVCNRUIUWJEQ-UHFFFAOYSA-N
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Description

5,6-Dimethyl-2-(pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with dimethyl and pyridinyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethyl-2-(pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-2-(pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be employed to modify the oxidation state of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used, depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at specific positions on the thienopyrimidine core.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-2-(pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5,6-Dimethyl-2-(pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one stands out due to its unique substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the pyridinyl group, in particular, may enhance its ability to interact with specific biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C13H11N3OS

Molecular Weight

257.31 g/mol

IUPAC Name

5,6-dimethyl-2-pyridin-4-yl-3H-thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C13H11N3OS/c1-7-8(2)18-13-10(7)12(17)15-11(16-13)9-3-5-14-6-4-9/h3-6H,1-2H3,(H,15,16,17)

InChI Key

DTVVCNRUIUWJEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)NC(=N2)C3=CC=NC=C3)C

Origin of Product

United States

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